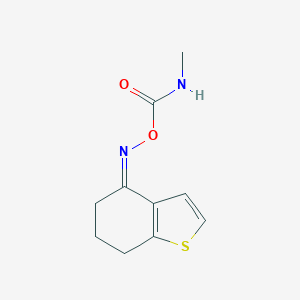
2-Propenamide, 3-phenyl-N-1-piperidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 3-phenyl-N-1-piperidinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fentanyl, a potent synthetic opioid that is commonly used for pain management. However,
Mechanism of Action
Fentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to pain relief. Fentanyl also produces a sense of euphoria and relaxation, which can be addictive.
Biochemical and Physiological Effects:
Fentanyl has several biochemical and physiological effects on the body. It can cause respiratory depression, which can be fatal in high doses. Fentanyl can also cause nausea, vomiting, and constipation. Long-term use of Fentanyl can lead to physical dependence and addiction.
Advantages and Limitations for Lab Experiments
Fentanyl has several advantages for lab experiments. It is a potent and selective opioid receptor agonist, making it an ideal reference compound for the development of new synthetic opioids. However, Fentanyl's potency can also be a limitation in lab experiments, as it can cause significant respiratory depression and other side effects in animal models.
Future Directions
There are several future directions for research on Fentanyl. One area of research is the development of new synthetic opioids that are less addictive and have fewer side effects than Fentanyl. Another area of research is the study of Fentanyl's effects on the immune system and inflammation, which could lead to the development of new treatments for chronic pain and other inflammatory conditions.
Conclusion:
In conclusion, Fentanyl is a potent synthetic opioid that has several potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on Fentanyl could lead to the development of new treatments for chronic pain and other inflammatory conditions.
Synthesis Methods
Fentanyl is synthesized by the reaction of N-phenyl-N-propanamide with propionyl chloride in the presence of piperidine. This reaction produces Fentanyl, which is then purified and used for further research.
Scientific Research Applications
Fentanyl has been extensively studied for its potential applications in various fields, including medicine, chemistry, and pharmacology. In medicine, Fentanyl is used as a powerful painkiller for patients with chronic pain or undergoing surgery. In chemistry, Fentanyl is used as a reference compound for the development of new synthetic opioids. In pharmacology, Fentanyl is used to study the mechanisms of opioid receptors and their interactions with other drugs.
properties
CAS RN |
100908-68-7 |
|---|---|
Product Name |
2-Propenamide, 3-phenyl-N-1-piperidinyl- |
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(E)-3-phenyl-N-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c17-14(15-16-11-5-2-6-12-16)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,15,17)/b10-9+ |
InChI Key |
FOTGLNLCAHKSQF-MDZDMXLPSA-N |
Isomeric SMILES |
C1CCN(CC1)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1CCN(CC1)NC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)NC(=O)C=CC2=CC=CC=C2 |
synonyms |
2-Propenamide, 3-phenyl-N-1-piperidinyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



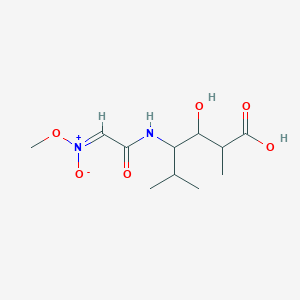
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

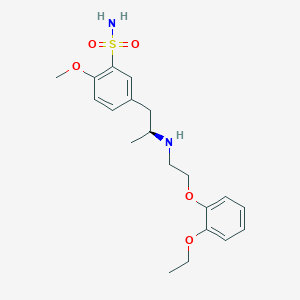

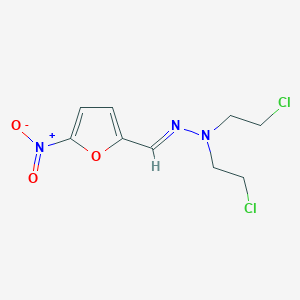
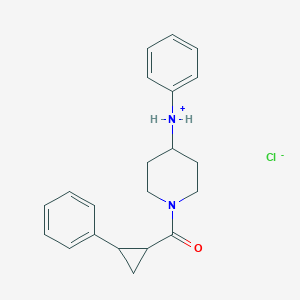

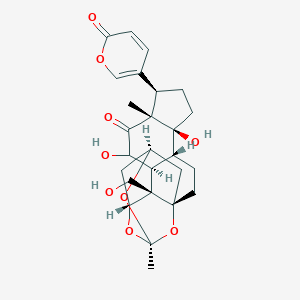
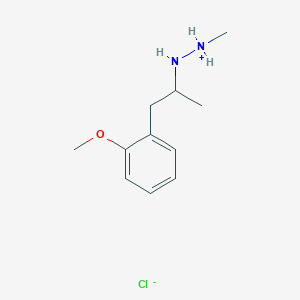
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)
